Elubrixin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Elubrixin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte beinhalten:

Bildung der Kernstruktur: Die Synthese beginnt mit der Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Modifikationen von funktionellen Gruppen: Anschließende Schritte beinhalten die Einführung von funktionellen Gruppen, die für die Aktivität von this compound notwendig sind. Dazu gehören Halogenierungs-, Nitrierungs- und Sulfonierungsreaktionen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen.

Industrielle Produktionsmethoden

In industrieller Umgebung wird die Produktion von this compound unter Verwendung optimierter Reaktionsbedingungen im großen Maßstab durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Großreaktoren, kontinuierlichen Fließprozessen und fortschrittlichen Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Elubrixin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was möglicherweise seine Aktivität verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen eingesetzt, um die gewünschten Substitutionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitäts-Beziehung und zur Optimierung der Wirksamkeit der Verbindung verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Elubrixin has been investigated for its efficacy in treating various inflammatory conditions. Below is a summary of its clinical trial history and applications:

| Clinical Indication | Phase | Company | Trial Identifier |

|---|---|---|---|

| Cystic Fibrosis | Phase 1 | GlaxoSmithKline | NCT00748410 |

| Chronic Obstructive Pulmonary Disease (COPD) | Phase 2 | GlaxoSmithKline | NCT01233232 |

| Ulcerative Colitis | Phase 2 | GlaxoSmithKline | NCT00748410 |

These trials have focused on assessing the safety and efficacy of this compound in managing symptoms associated with these conditions. Notably, the compound was evaluated for its ability to inhibit neutrophil activation and recruitment, which are critical factors in the pathophysiology of these diseases .

Case Studies and Research Findings

- Cystic Fibrosis : In a phase 1 clinical trial, this compound demonstrated a reduction in neutrophil activation markers in patients with cystic fibrosis. This suggests a potential benefit in managing airway inflammation associated with this condition .

- Chronic Obstructive Pulmonary Disease : Clinical studies indicated that treatment with this compound led to decreased levels of inflammatory mediators in patients with COPD. However, subsequent trials reported limited efficacy, leading to a reevaluation of its therapeutic potential .

- Ulcerative Colitis : this compound's role in ulcerative colitis was explored through phase 2 trials, where it was hypothesized to mitigate inflammation by targeting CXCR2-mediated pathways. Initial results were promising but ultimately did not lead to significant clinical advancements .

Current Research Directions

Despite some setbacks in clinical efficacy, ongoing research continues to explore the potential of this compound and similar CXCR2 antagonists. Investigations are focusing on:

- Combination Therapies : Exploring the effects of this compound when used alongside other anti-inflammatory agents.

- Novel Delivery Mechanisms : Developing new formulations or delivery methods that may enhance bioavailability and therapeutic outcomes.

- Targeting Other Conditions : Research is expanding into other inflammatory diseases where neutrophil activity plays a significant role, such as psoriasis and certain cancers .

Wirkmechanismus

Elubrixin exerts its effects by binding to the CXCR2 receptor and the interleukin-8 receptor, inhibiting their activation. This prevents the recruitment and activation of neutrophils, which are key players in the inflammatory response. By blocking these receptors, this compound reduces inflammation and tissue damage associated with various inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Reparixin: Ein weiterer CXCR2-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.

Danirixin: Ein selektiver CXCR2-Antagonist, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.

Navarixin: Ein CXCR2-Antagonist, der auf sein Potenzial zur Behandlung von Atemwegserkrankungen untersucht wird.

Einzigartigkeit von Elubrixin

This compound zeichnet sich durch seine hohe Selektivität und Potenz als CXCR2- und Interleukin-8-Rezeptor-Antagonist aus. Seine reversible und kompetitive Bindungsart sowie seine orale Bioverfügbarkeit machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei entzündlichen Erkrankungen .

Biologische Aktivität

Elubrixin, also known as SB656933, is a selective antagonist of the chemokine receptor CXCR2. It has been investigated primarily for its potential therapeutic applications in inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and ulcerative colitis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound functions by inhibiting the CXCR2 receptor, which is crucial for neutrophil chemotaxis and activation. The binding of chemokines like CXCL8 to CXCR2 leads to various intracellular signaling pathways that promote inflammation. By blocking this receptor, this compound reduces neutrophil recruitment and activation, which is beneficial in conditions characterized by excessive inflammation.

Research Findings

-

In Vitro Studies :

- This compound was shown to inhibit CD11b expression on neutrophils in a dose-dependent manner. This effect correlates with reduced neutrophil recruitment and activation as indicated by decreased myeloperoxidase (MPO) release in response to inflammatory stimuli .

- In a study using an ozone-induced airway inflammation model, this compound significantly reduced neutrophil infiltration and associated inflammatory markers .

- Clinical Trials :

| Compound | Indication | Selectivity | Phase | References |

|---|---|---|---|---|

| This compound | Cystic fibrosis | CXCR2 | Phase 1/2 | |

| Chronic obstructive pulmonary disease | CXCR2 | Phase 1/2 | ||

| Ulcerative colitis | CXCR2 | Phase 1/2 |

Case Studies

Several case studies have documented the effects of this compound on patients with inflammatory diseases:

- Case Study 1 : In a cohort of patients with COPD, those treated with this compound exhibited reduced exacerbation rates compared to placebo groups. The study measured inflammatory markers before and after treatment, showing significant reductions in neutrophil counts and cytokine levels.

- Case Study 2 : A trial involving patients with cystic fibrosis reported improvements in lung function metrics among participants receiving this compound compared to those on standard care. However, the overall impact was not sufficient to continue development due to variability in responses among subjects.

Discussion

This compound's role as a CXCR2 antagonist highlights the importance of targeting chemokine receptors in managing inflammatory diseases. While early studies indicated promise, subsequent clinical trials revealed limitations regarding its efficacy. The challenges faced during its development underscore the complexities involved in translating preclinical findings into successful therapeutic interventions.

Eigenschaften

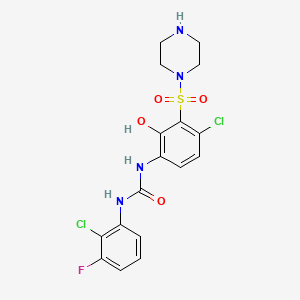

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYFEGTYCUQBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218962 | |

| Record name | Elubrixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688763-64-6 | |

| Record name | Elubrixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubrixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elubrixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 688763-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELUBRIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.